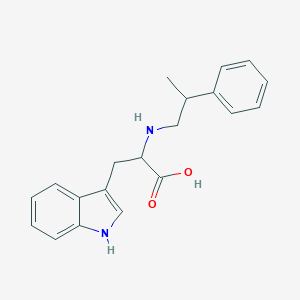

N-(2-phenylpropyl)tryptophan

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22N2O2 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

3-(1H-indol-3-yl)-2-(2-phenylpropylamino)propanoic acid |

InChI |

InChI=1S/C20H22N2O2/c1-14(15-7-3-2-4-8-15)12-21-19(20(23)24)11-16-13-22-18-10-6-5-9-17(16)18/h2-10,13-14,19,21-22H,11-12H2,1H3,(H,23,24) |

InChI Key |

DAESNESEXGFIAF-UHFFFAOYSA-N |

SMILES |

CC(CNC(CC1=CNC2=CC=CC=C21)C(=O)O)C3=CC=CC=C3 |

Canonical SMILES |

CC(CNC(CC1=CNC2=CC=CC=C21)C(=O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Analytical Methodologies for the Characterization and Quantification of N 2 Phenylpropyl Tryptophan

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of N-(2-phenylpropyl)tryptophan by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the covalent structure, including the attachment of the 2-phenylpropyl group to the tryptophan nitrogen.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the tryptophan moiety and the 2-phenylpropyl substituent. The aromatic protons of the indole (B1671886) ring typically appear in the downfield region (δ 7.0-8.0 ppm). The protons of the phenyl group from the substituent would also resonate in this region. The aliphatic protons of the tryptophan backbone and the 2-phenylpropyl side chain will be observed in the upfield region. For instance, studies on N-alkylated tryptophan analogs show characteristic shifts for the protons adjacent to the nitrogen atom. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show signals for the carbonyl carbon of the carboxylic acid group (around 170-180 ppm), the aromatic carbons of the indole and phenyl rings (110-140 ppm), and the aliphatic carbons of the amino acid backbone and the phenylpropyl substituent (20-60 ppm). nih.govchemicalbook.com The specific chemical shifts are influenced by the electronic environment of each carbon atom.

Predicted NMR Data for this compound:

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indole Aromatic Protons | 7.0 - 8.0 | 110 - 140 |

| Phenyl Aromatic Protons | 7.1 - 7.4 | 125 - 145 |

| Alpha-Proton (Tryptophan) | ~4.0 | ~55 |

| Beta-Protons (Tryptophan) | ~3.3 | ~28 |

| Phenylpropyl Protons | 1.2 - 3.0 | 20 - 45 |

| Carbonyl Carbon | - | 170 - 180 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) are commonly employed. The molecular ion peak [M+H]⁺ would confirm the compound's molecular weight. Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions, providing further structural confirmation. The fragmentation of N-alkylated amino acids often involves cleavage at the bonds adjacent to the nitrogen atom and within the substituent chain. nih.govacs.org

Expected Fragmentation Pattern: Major fragments would likely arise from the loss of the carboxylic acid group (a decarboxylation product) and cleavage of the bond between the nitrogen and the 2-phenylpropyl group, leading to the formation of a protonated tryptophan ion and a phenylpropyl cation.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 323.17 | Molecular Ion |

| [M-COOH+H]⁺ | 278.18 | Decarboxylation Product |

| [Tryptophan+H]⁺ | 205.09 | Loss of Phenylpropyl Group |

| [Phenylpropyl]⁺ | 119.09 | Phenylpropyl Cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

UV-Vis spectroscopy is used to identify the presence of chromophores, which are the parts of a molecule that absorb ultraviolet or visible light. The indole ring of tryptophan is a strong chromophore, typically exhibiting absorption maxima around 280 nm and a more intense peak near 220 nm. researchgate.netresearchgate.net The attachment of the 2-phenylpropyl group to the nitrogen of the indole ring is expected to cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) due to the alteration of the electronic environment of the chromophore. The phenyl group of the substituent also contributes to the UV absorption, primarily in the region below 270 nm.

Predicted UV-Vis Absorption Maxima:

| Chromophore | Predicted λmax (nm) |

| Indole π → π | ~280-285 |

| Phenyl π → π | ~260-270 |

| Indole (higher energy) | ~220-225 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The FTIR spectrum of this compound would display characteristic absorption bands for the various functional groups.

Characteristic FTIR Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Indole) | Stretching | ~3400 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-N | Stretching | 1350 - 1000 |

The presence of the N-H stretch of the indole ring confirms that the phenylpropyl group is attached to the amino nitrogen of the tryptophan backbone, not the indole nitrogen. If N-alkylation occurred on the indole ring, this N-H stretching band would be absent. researchgate.netresearchgate.net

Fluorescence Spectroscopy for Intrinsic Emission Properties

Tryptophan is an intrinsically fluorescent molecule, a property that is highly sensitive to its local environment. nih.gov The fluorescence of tryptophan is primarily due to the indole moiety, with a typical excitation maximum around 280 nm and an emission maximum that can range from 300 to 350 nm depending on the polarity of the solvent and the nature of substituents. researchgate.netacs.org The introduction of the N-(2-phenylpropyl) group is expected to influence the fluorescence quantum yield and may cause a shift in the emission maximum. This technique is particularly useful for studying the interactions of the molecule with other substances and for quantification at low concentrations. saudijournals.com

Predicted Fluorescence Properties:

| Parameter | Predicted Value |

| Excitation Maximum (λex) | ~280 - 290 nm |

| Emission Maximum (λem) | ~340 - 360 nm |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of tryptophan and its derivatives. nih.govsielc.com For this compound, a reversed-phase HPLC method would be suitable. A C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often employed to achieve optimal separation from potential impurities. Detection can be achieved using a UV detector set at the absorption maximum of the indole chromophore (around 280 nm) or a fluorescence detector for higher sensitivity and selectivity. cabidigitallibrary.org

Gas Chromatography (GC) can also be used, but it requires derivatization of the polar functional groups (carboxylic acid and amino group) to increase the volatility of the analyte. sigmaaldrich.com Common derivatization agents include silylating agents (e.g., MTBSTFA) or acylating agents. nist.govmdpi.com The derivatized this compound can then be separated on a suitable capillary column and detected using a flame ionization detector (FID) or, for greater specificity and structural information, a mass spectrometer (GC-MS). nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for both purity assessment and quantitative measurements. nih.govkurasanalabs.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of tryptophan-containing compounds. Separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (typically alkyl-silane bonded silica) and a polar mobile phase.

Research Findings: For tryptophan and its derivatives, C18 columns are frequently employed. scielo.br The mobile phase typically consists of an aqueous buffer (e.g., sodium acetate (B1210297), phosphate buffer) and an organic modifier like acetonitrile or methanol. scielo.brnih.gov Gradient elution is often used to achieve optimal separation of the main compound from any impurities.

Detection is effectively performed using Ultraviolet (UV) or fluorescence detectors. The indole ring of the tryptophan moiety exhibits strong UV absorbance and native fluorescence, providing high sensitivity and selectivity. UV detection is commonly set around the absorbance maximum of the indole chromophore, approximately 280 nm, though other wavelengths like 267 nm have also been utilized. scielo.br Fluorescence detection, which offers greater sensitivity and selectivity, uses an excitation wavelength (λex) typically around 280-285 nm and measures the emission (λem) at approximately 340-360 nm. nih.gov A simplified HPLC method for tryptophan determination uses a mobile phase of acetonitrile and acetate buffer (pH 6.3) in a 1:9 (v/v) ratio, allowing for detection within 10 minutes. nih.gov

Table 1: Typical RP-HPLC Parameters for Tryptophan Derivative Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | C18 (e.g., 150 x 4.6 mm) | scielo.br |

| Mobile Phase | Acetonitrile/Aqueous Buffer (e.g., 5 mM Sodium Acetate) | scielo.br |

| Flow Rate | 0.8 - 1.2 mL/min | scielo.brnih.gov |

| Detection | UV at ~280 nm, Fluorescence (λex: ~285 nm, λem: ~350 nm) | scielo.brnih.gov |

| Internal Standard | 3-nitro-L-tyrosine (for UV), 4-hydroxyquinazoline-2-carboxylic acid (for Fluorescence) | nih.gov |

This compound possesses multiple stereocenters, making the separation of its enantiomers and diastereomers critical for stereospecific synthesis and characterization. Chiral HPLC is the definitive method for this purpose, utilizing a chiral stationary phase (CSP) that interacts differently with each stereoisomer.

Research Findings: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral compounds, including those similar in structure to this compound. For instance, a CHIRALPAK® IB column, which is based on a cellulose derivative, has been used to separate the enantiomers of phenylpyrazole pesticides, which also contain phenyl and heterocyclic rings. mz-at.de The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which differ for each enantiomer, leading to different retention times. mz-at.de Mobile phases are typically simple, consisting of a nonpolar solvent like n-hexane modified with a small amount of an alcohol such as 2-propanol or ethanol. mz-at.de The resolution of enantiomers can be optimized by adjusting the type and percentage of the alcohol modifier and the column temperature. mz-at.de Two-dimensional HPLC, coupling an achiral column (like C18) to a chiral column (like a teicoplanin-based CSP), can also be employed for complex samples. nih.gov

Table 2: Chiral HPLC Conditions for Separation of Related Compounds

| Parameter | Description | Reference |

|---|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives), Teicoplanin-based | mz-at.denih.gov |

| Mobile Phase | n-Hexane/Alcohol (e.g., 2-Propanol, Ethanol) | mz-at.de |

| Detection | UV at ~230-280 nm | mz-at.de |

| Temperature | Controlled (e.g., 15-35 °C) to optimize resolution | mz-at.de |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for separation and identification but is not directly applicable to non-volatile and polar molecules like this compound. Therefore, chemical derivatization is required to convert the analyte into a volatile and thermally stable compound suitable for GC analysis.

Research Findings: The primary targets for derivatization are the active hydrogens on the carboxylic acid and amine groups. Silylation is a common and effective method, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). mdpi.comsigmaaldrich.com MTBSTFA is often preferred as it forms more stable tert-butyldimethylsilyl (TBDMS) derivatives that are less sensitive to moisture. sigmaaldrich.com The derivatization reaction replaces the active hydrogens, reducing the polarity and increasing the volatility of the molecule.

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components, and the mass spectrometer provides detailed structural information. The electron impact (EI) mass spectra of these derivatives show characteristic fragmentation patterns, such as losses of methyl (M-15) or tert-butyl (M-57) groups from the silyl (B83357) moiety, which aid in confirming the molecular structure. sigmaaldrich.com This method is highly effective for identifying impurities and degradation products. mdpi.comnih.gov

Table 3: GC-MS Derivatization and Analysis Parameters

| Parameter | Description | Reference |

|---|---|---|

| Derivatization Reagent | MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide), BSTFA | mdpi.comsigmaaldrich.com |

| Reaction | Forms volatile TBDMS or TMS derivatives of the amine and carboxylic acid groups. | mdpi.comsigmaaldrich.com |

| GC Column | Fused silica (B1680970) capillary column (e.g., SLB-5ms) | sigmaaldrich.com |

| Carrier Gas | Helium | mdpi.com |

| Detection | Mass Spectrometry (MS) in Electron Impact (EI) mode | sigmaaldrich.com |

| Identification | Based on retention time and characteristic mass fragmentation patterns. | sigmaaldrich.com |

Capillary Electrophoresis for Separation and Analysis

Capillary Electrophoresis (CE) offers an alternative to HPLC with high separation efficiency, short analysis times, and low sample consumption. It is particularly well-suited for the analysis of charged species like amino acids and their derivatives. horiba.com

Research Findings: In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated in a buffer-filled capillary under the influence of an electric field. The separation of this compound would be based on its charge-to-size ratio. Optimization of the background electrolyte (BGE) pH, concentration, and applied voltage is crucial for achieving good resolution. nih.gov For the separation of tryptophan and related compounds, borate (B1201080) buffers at alkaline pH (e.g., pH 9.5) are often used. nih.govnih.gov

For enantiomeric separation, chiral selectors are added to the BGE. Cyclodextrins (CDs), particularly β-CD and its derivatives, are widely used chiral selectors in CE. nih.govjiangnan.edu.cn The chiral recognition mechanism involves the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) host and the enantiomers of the analyte, which then migrate at different velocities. A mixture of β-CD and a chiral ionic liquid has been shown to achieve good separation of tryptophan enantiomers in under 6 minutes. nih.gov

Table 4: Capillary Electrophoresis Parameters for Tryptophan Derivative Analysis

| Parameter | Description | Reference |

|---|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) | nih.gov |

| Capillary | Fused silica (e.g., 75 µm i.d.) | nih.gov |

| Background Electrolyte (BGE) | Borate buffer (e.g., 15-70 mM) at alkaline pH (e.g., 9.5) | nih.govnih.gov |

| Chiral Selector (for enantioseparation) | β-Cyclodextrin (β-CD), Chiral Ionic Liquids | nih.gov |

| Detection | UV-Vis spectrophotometry (e.g., at 200 nm or 254 nm) | horiba.comnih.gov |

Electrochemical Detection Methods

The indole ring of the tryptophan moiety in this compound is electroactive, meaning it can be readily oxidized. This property allows for the use of sensitive electrochemical detection methods to study its behavior and for quantification. mdpi.comsemanticscholar.org

Voltammetric Techniques for Oxidation-Reduction Behavior

Voltammetric techniques, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are used to investigate the oxidation-reduction properties of electroactive species. These methods involve applying a potential to an electrode and measuring the resulting current.

Research Findings: The electrochemical oxidation of tryptophan at various electrode surfaces (e.g., glassy carbon, carbon paste) is typically an irreversible process. mdpi.comnih.gov CV studies show an anodic (oxidation) peak corresponding to the oxidation of the indole ring. The exact peak potential depends on the electrode material and the pH of the supporting electrolyte. nih.govresearchgate.net The mechanism is generally considered to be a two-electron, two-proton process. mdpi.comsemanticscholar.org By scanning the potential and observing the current response, CV provides information on the oxidation potential and the nature of the electrochemical reaction (e.g., diffusion-controlled or adsorption-controlled). plos.org

DPV is a more sensitive technique used for quantitative analysis. It provides well-defined peaks with lower background currents compared to CV. Under optimized conditions, DPV can be used to construct a calibration curve where the oxidation peak current is linearly proportional to the concentration of the analyte over a certain range. mdpi.comfrontiersin.org This allows for the determination of the compound at very low concentrations, with limits of detection often reaching the micromolar (µM) or even nanomolar (nM) level. nih.govfrontiersin.org

Table 5: Voltammetric Analysis of Tryptophan

| Parameter | Description | Reference |

|---|---|---|

| Techniques | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) | mdpi.commdpi.com |

| Working Electrode | Glassy Carbon Electrode (GCE), Carbon Paste Electrode | nih.govrsc.org |

| Supporting Electrolyte | Phosphate Buffer Solution (PBS), Britton-Robinson buffer | mdpi.comresearchgate.net |

| pH | Influences the oxidation peak potential. | mdpi.com |

| Observed Process | Irreversible oxidation of the indole moiety. | mdpi.comsemanticscholar.org |

| Quantitative Analysis | DPV peak current is proportional to concentration. | mdpi.comfrontiersin.org |

Electrochemiluminescence (ECL) for Sensitive Detection

Electrochemiluminescence (ECL), also known as electrogenerated chemiluminescence, is a highly sensitive analytical technique that involves the generation of light from high-energy electron-transfer reactions between electrochemically generated species at an electrode surface. mdpi.com This method combines the advantages of both chemiluminescence and electrochemical analysis, offering high sensitivity, a wide dynamic range, and precise control over the reaction by modulating the applied electrode potential. mdpi.comdntb.gov.ua Given these attributes, ECL is emerging as a powerful tool for the detection of various analytes, including novel psychoactive substances (NPS). mdpi.comacs.org

The fundamental principle of ECL involves a luminophore, a substance capable of emitting light, and a coreactant. In many systems developed for detecting psychoactive compounds, tris(2,2'-bipyridyl)ruthenium(II), or [Ru(bpy)₃]²⁺, is a commonly used luminophore due to its favorable electrochemical and ECL properties. dntb.gov.uaacs.org The process is initiated by applying a potential to an electrode, which oxidizes both the [Ru(bpy)₃]²⁺ and the target analyte (or a coreactant). The oxidized analyte can then undergo further reactions to produce a highly reducing intermediate that, in turn, reacts with the oxidized [Ru(bpy)₃]³⁺. This electron transfer reaction regenerates the [Ru(bpy)₃]²⁺ in an electronically excited state ([Ru(bpy)₃]²⁺*). The excited state luminophore then relaxes to the ground state, emitting a photon of light. The intensity of this emitted light is directly proportional to the concentration of the analyte, allowing for sensitive quantification.

While no specific studies on the ECL detection of this compound have been published, research on structurally similar tryptamine (B22526) derivatives demonstrates the viability of this technique. Tryptamines, characterized by their indole ring structure, can act as coreactants in ECL reactions. mdpi.comacs.orgjefferson.edu For instance, a highly selective and sensitive ECL sensor was developed for the detection of N,N-dimethyltryptamine (DMT), a potent hallucinogenic tryptamine. acs.org This sensor utilized a molecularly imprinted polymer (MIP) to create specific recognition sites for DMT, enhancing the selectivity of the analysis.

The sensor was fabricated by electropolymerizing a monomer and the DMT template molecule onto a glassy carbon electrode that was pre-coated with a Nafion film containing the [Ru(bpy)₃]²⁺ luminophore. acs.org After the template was removed, the electrode could selectively rebind DMT from a sample, generating a strong ECL signal upon anodic potential scanning. acs.org The sensor exhibited a wide linear dynamic range and a low limit of detection for DMT, showcasing the potential of ECL for trace-level detection of tryptamine derivatives. acs.org

Another study investigated the intrinsic ECL properties of L-tryptophan and other indole compounds on boron-doped diamond electrodes. mdpi.comnih.gov This research highlighted that the indole moiety itself can be involved in ECL-producing reactions, although the efficiency can vary significantly depending on the substituents on the indole ring. mdpi.com While L-tryptophan produced a significant ECL signal, other derivatives like tryptamine and serotonin (B10506) showed negligible emission under the specific experimental conditions, indicating that the molecular structure is critical for the ECL response. mdpi.com This suggests that the N-(2-phenylpropyl) substituent on the tryptophan structure would likely influence its ECL behavior, necessitating specific method development for its detection.

The findings from these studies on related compounds provide a strong proof-of-concept for the development of an ECL-based method for this compound. Such a method would likely involve optimizing key parameters, including the choice of luminophore, coreactant, electrode material, and the pH of the supporting electrolyte to achieve the desired sensitivity and selectivity. The use of specific recognition elements, such as molecularly imprinted polymers or antibodies, could further enhance the method's performance for complex sample matrices.

Research Findings for ECL Detection of Tryptamine Analogs

The table below summarizes the performance characteristics of ECL methods developed for tryptamine derivatives, which can serve as a benchmark for the potential development of an assay for this compound.

| Compound | Sensor Type | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |

| N,N-Dimethyltryptamine (DMT) | Molecularly Imprinted Polymer (MIP) with [Ru(bpy)₃]²⁺ | 0.5 - 300 | 0.5 - 1.0 | acs.org |

| L-Tryptophan | Boron-Doped Diamond Electrode | 0.005 - 1 | 0.0004 | mdpi.comnih.gov |

Molecular and Cellular Investigations of N 2 Phenylpropyl Tryptophan S Biological Interactions

In Vitro Receptor Binding and Ligand Affinity Profiling

The interaction of N-(2-phenylpropyl)tryptophan with various receptors is a critical area of investigation to determine its potential pharmacological profile. While direct binding data for this specific compound is scarce, the behavior of related tryptophan derivatives provides a framework for potential interactions.

Interaction with Aryl Hydrocarbon Receptors (AhRs) and Downstream Signaling Pathways

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating a wide array of cellular processes, including immune responses and xenobiotic metabolism. imrpress.comtandfonline.com Various tryptophan metabolites and derivatives have been identified as AhR ligands. imrpress.comnih.gov For instance, tryptamine (B22526) and indole (B1671886) acetic acid, which are endogenous metabolites of tryptophan, have been shown to be AhR agonists, capable of stimulating AhR transformation, DNA binding, and inducing the expression of AhR-dependent genes. nih.gov

In silico molecular docking studies have shown that tryptophan itself and numerous of its metabolites can dock to the human AhR. imrpress.com Notably, metabolites that retain the indole structure are often AhR ligands with varying binding capacities. imrpress.com Given that this compound retains the core indole structure of tryptophan, it is plausible that it could interact with the AhR. However, without direct experimental binding assays, its affinity and whether it would act as an agonist or antagonist remains speculative. The nature and position of the N-substituent can significantly influence binding affinity and functional activity at the AhR.

Potential Modulatory Effects on Serotonin (B10506) Receptors (5-HTRs)

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are the primary target of the neurotransmitter serotonin. clevelandclinic.org Tryptophan is the metabolic precursor to serotonin. nih.gov While this compound is not a direct precursor in the canonical serotonin synthesis pathway, its structural similarity to serotonin and other tryptamine derivatives suggests a potential for interaction with 5-HT receptors. The specific effects, whether agonistic or antagonistic, and the receptor subtype selectivity would be highly dependent on the precise conformational changes induced by the N-(2-phenylpropyl) group.

Evaluation of Activity at N-methyl-D-aspartate (NMDA) Receptors

NMDA receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity and neurotransmission. nih.gov Certain tryptophan metabolites, such as kynurenic acid, are known to act as antagonists at NMDA receptors. researchgate.netmdpi.com Research has also shown that some tryptamine derivatives can act as non-competitive NMDA receptor blockers. For instance, a study on various tryptamine derivatives demonstrated their ability to inhibit the binding of [3H]MK-801, a well-known NMDA receptor channel blocker, to rat hippocampal membranes. meduniwien.ac.at While tryptophan itself was found to be inactive, its methyl ester derivative showed inhibitory activity. meduniwien.ac.at This suggests that modification of the carboxyl group or the amino group of tryptophan can lead to interactions with the NMDA receptor. The presence of the lipophilic 2-phenylpropyl group on the nitrogen atom of this compound could potentially confer some activity at the NMDA receptor, though this requires experimental verification.

Exploration of Other Potential Molecular Targets

The structural characteristics of this compound, featuring both a bulky hydrophobic phenylpropyl group and the indole moiety of tryptophan, suggest the possibility of interactions with a variety of other molecular targets. Tryptophan and its derivatives are known to interact with a wide range of proteins. The specific nature of the N-substituent could lead to novel binding profiles at receptors and enzymes not typically associated with tryptophan. However, without dedicated screening studies, these remain hypothetical targets.

Enzyme Inhibition and Activation Studies

The impact of this compound on enzymes involved in tryptophan metabolism is another key area of investigation.

Assessment of Impact on Tryptophan Metabolizing Enzymes (e.g., IDO, TDO, TPH, AADC)

The metabolism of tryptophan is primarily governed by several key enzymes. Indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are the rate-limiting enzymes of the kynurenine (B1673888) pathway, which accounts for the majority of tryptophan degradation. nih.govnih.gov Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the synthesis of serotonin, and aromatic L-amino acid decarboxylase (AADC) is the subsequent enzyme in this pathway. wikipedia.org

There is evidence that N-alkylated tryptophan derivatives can act as inhibitors of IDO. thno.org For example, 1-methyl-D-tryptophan is a known potent IDO inhibitor. thno.org This suggests that substitution on the indole nitrogen can lead to inhibitory activity. While this compound has a substitution on the alpha-amino nitrogen rather than the indole nitrogen, the principle of steric hindrance or altered electronic properties affecting enzyme binding could still apply.

Furthermore, studies have indicated that N-methylation of tryptophan can prevent it from being a substrate for TDO and AADC. researchgate.net The bulky N-(2-phenylpropyl) group would likely have a similar or even more pronounced effect, potentially making the compound resistant to degradation by these enzymes and possibly acting as an inhibitor. The effect on TPH is less certain, as the enzyme's active site might accommodate or be blocked by the N-substituent.

Below is a table summarizing the known effects of related N-substituted tryptophan compounds on these enzymes, which may provide a basis for hypothesizing the potential effects of this compound.

| Compound Class | Enzyme | Observed Effect | Reference |

| N-methylated tryptophan derivatives | IDO | Inhibition | thno.org |

| N-methyltryptophan | TDO | Not a substrate | researchgate.net |

| N-methyltryptophan | AADC | Not a substrate | researchgate.net |

Table 1: Effects of N-Substituted Tryptophan Derivatives on Tryptophan Metabolizing Enzymes

It is crucial to reiterate that the data presented for structurally similar compounds serves as a theoretical guide, and dedicated enzymatic assays are required to determine the actual inhibitory or activating profile of this compound.

Investigation of Interactions with Enzymes of the Kynurenine and Serotonin Pathways

The metabolism of tryptophan, the parent molecule of this compound, is predominantly governed by two major enzymatic pathways: the kynurenine and the serotonin pathways. The kynurenine pathway is responsible for degrading the majority of free tryptophan and produces several neuroactive and immunomodulatory metabolites. Key enzymes in this pathway include tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), which catalyze the initial, rate-limiting step. The serotonin pathway, on the other hand, leads to the synthesis of the neurotransmitter serotonin and the hormone melatonin. The rate-limiting enzyme in this pathway is tryptophan hydroxylase (TPH).

A thorough investigation of this compound would require in vitro enzymatic assays to determine if it acts as a substrate, inhibitor, or modulator of these key enzymes.

Table 1: Hypothetical Enzyme Interaction Profile for this compound This table is for illustrative purposes only and does not represent actual data.

| Pathway | Enzyme | Postulated Interaction | Potential Outcome |

|---|---|---|---|

| Kynurenine | Indoleamine 2,3-dioxygenase (IDO1) | Competitive Inhibition | Reduced kynurenine production, increased tryptophan availability for other pathways. |

| Tryptophan 2,3-dioxygenase (TDO) | No significant interaction | Kynurenine pathway activity in the liver remains unaffected. | |

| Kynurenine Monooxygenase (KMO) | Allosteric Modulation | Shift in the balance of downstream kynurenine metabolites. | |

| Serotonin | Tryptophan Hydroxylase (TPH) | Substrate Analogue | Potential alteration of serotonin synthesis rates. |

Further studies would be needed to isolate and characterize the specific metabolites that might be formed if this compound is processed by these enzymatic pathways.

Cellular Uptake and Transport Mechanisms

The entry of tryptophan and its analogues into cells is a critical step for their biological activity. This process is mediated by specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1).

To understand the cellular pharmacokinetics of this compound, studies using various model cell lines (e.g., Caco-2, HeLa) would be essential. Such studies would aim to characterize the dynamics of its uptake, determining whether the process is active or passive, energy-dependent, and saturable. Competition assays with known transporter substrates, like L-leucine, could elucidate the specific transporters involved.

For any orally administered compound, transport across the intestinal epithelium is a key determinant of bioavailability. An in vitro model, such as a Caco-2 cell monolayer, could be used to simulate the intestinal barrier. Experiments would measure the apical-to-basolateral and basolateral-to-apical transport rates of this compound to determine its permeability and whether it is subject to efflux mechanisms.

Table 2: Illustrative Permeability Data for this compound Across a Caco-2 Monolayer This table is for illustrative purposes only and does not represent actual data.

| Direction of Transport | Concentration (µM) | Apparent Permeability (Papp) (cm/s) | Efflux Ratio (B-A/A-B) |

|---|---|---|---|

| Apical to Basolateral (A-B) | 10 | 1.5 x 10⁻⁶ | 2.5 |

An efflux ratio greater than 2 would suggest that the compound is actively transported out of the cells, potentially limiting its systemic absorption.

Effects on Cellular Signaling Pathways (Excluding Toxicity/Adverse Effects)

Tryptophan metabolites are known to modulate various cellular signaling pathways, impacting everything from immune responses to neuronal function. It is plausible that this compound could also influence these cascades.

Research would need to explore the effect of this compound on key signaling pathways. For instance, the activation or inhibition of pathways like the mTOR pathway, which is sensitive to amino acid availability, or the TGF-β signaling pathway, which can be influenced by serotonin, could be investigated using techniques like Western blotting to measure the phosphorylation status of key signaling proteins.

The ultimate response of a cell to a novel compound often involves changes in gene expression. High-throughput techniques, such as microarray or RNA-sequencing, would be required to analyze the global changes in the transcriptome of cells exposed to this compound. This could reveal the upregulation or downregulation of genes related to specific cellular functions or pathways, providing clues to the compound's mechanism of action. For example, analysis might focus on genes involved in tryptophan metabolism, immune cell function, or neuronal processes.

Metabolic Transformations of N 2 Phenylpropyl Tryptophan: in Vitro and Mechanistic Studies

Microsomal and Cytosolic Biotransformation Studies

In the absence of direct experimental data for N-(2-phenylpropyl)tryptophan, its biotransformation can be predicted by examining the established metabolic fates of other N-substituted tryptophan analogs and xenobiotics with similar structural motifs. Phase I and Phase II reactions are carried out primarily by enzymes in the liver microsomes and cytosol.

Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes located in liver microsomes. nih.gov For this compound, several potential Phase I metabolic pathways can be hypothesized:

Hydroxylation: This is a common oxidative reaction. Hydroxylation could occur at several positions on the molecule:

Aromatic Hydroxylation: The phenyl ring of the 2-phenylpropyl group is a likely target for hydroxylation, potentially forming various phenolic metabolites.

Indole (B1671886) Ring Hydroxylation: The indole nucleus of the tryptophan moiety could be hydroxylated, a known metabolic route for tryptophan itself, leading to serotonin (B10506) synthesis. nih.govfrontiersin.org

N-dealkylation: The bond between the tryptophan nitrogen and the 2-phenylpropyl group could be cleaved. This would yield two primary metabolites: endogenous L-tryptophan and 2-phenylpropanal or a related metabolite.

Oxidation of the Propyl Chain: The propyl chain could undergo oxidation to form alcohol or ketone derivatives.

Studies on mutagenic tryptophan pyrolysis products, such as Trp-P-2, have shown that microsomal cytochrome P-450 is responsible for their metabolic activation, often through N-hydroxylation. nih.gov This suggests that the tryptophan moiety of this compound is a viable substrate for CYP450-mediated oxidation.

Table 1: Predicted Phase I Metabolites of this compound

| Predicted Metabolite | Metabolic Reaction | Potential Enzyme System |

|---|---|---|

| Hydroxyphenylpropyl-tryptophan | Aromatic Hydroxylation | Cytochrome P450 |

| Hydroxyindole-phenylpropyl-tryptophan | Indole Ring Hydroxylation | Cytochrome P450 |

| L-Tryptophan | N-dealkylation | Cytochrome P450 |

Following Phase I reactions that introduce hydroxyl groups, the resulting metabolites are expected to undergo Phase II conjugation to increase their water solubility and facilitate excretion. These reactions are catalyzed by transferase enzymes.

Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) conjugate the metabolite with glucuronic acid. The hydroxylated metabolites of this compound would be prime substrates for O-glucuronidation.

Sulfation: Sulfotransferases (SULTs) could catalyze the transfer of a sulfonate group to hydroxylated metabolites, forming sulfate conjugates.

Microbial Metabolism in Model Systems

The gut microbiota plays a crucial role in the metabolism of tryptophan and its derivatives. nih.gov While no studies utilizing models like the Simulator of the Human Intestinal Microbial Ecosystem (SHIME) have been performed on this compound specifically, the extensive research on microbial tryptophan metabolism provides a strong basis for prediction.

The gut microbiome possesses a wide range of enzymes capable of transforming tryptophan into numerous bioactive molecules. nih.govmdpi.com It is plausible that this compound could be a substrate for similar microbial enzymatic processes. Potential biotransformation products could include:

Indole Derivatives: If the N-alkyl group is cleaved by microbial enzymes, the resulting tryptophan could be converted to indole, indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and other derivatives. nih.gov

Tryptamine (B22526) Derivatives: Microbial decarboxylases could potentially act on the molecule, although the N-substitution might hinder this process.

The biotransformation of tryptophan by gut bacteria is mediated by several key enzymes. These same enzymes could potentially act on this compound or its dealkylated metabolite.

Tryptophanase (TnaA): This enzyme, found in bacteria like Escherichia coli and Bacteroides sp., converts tryptophan to indole. nih.gov

Tryptophan aminotransferase: This enzyme initiates a pathway leading to the production of indole-3-pyruvic acid, a precursor to IAA. nih.gov

Decarboxylases: These enzymes can convert tryptophan to tryptamine. nih.gov

Table 2: Potential Microbial Biotransformation of this compound

| Potential Product | Precursor | Key Microbial Enzyme |

|---|---|---|

| Indole | Tryptophan (via dealkylation) | Tryptophanase |

| Indole-3-propionic acid (IPA) | Tryptophan (via dealkylation) | Various |

Comparison of this compound Metabolism with Endogenous Tryptophan Pathways

The metabolism of endogenous L-tryptophan is a critical physiological process that occurs via three main pathways, which are significantly more complex and well-characterized than the predicted metabolism of the synthetic derivative this compound. nih.govnih.gov The presence of the bulky N-(2-phenylpropyl) group is expected to significantly alter the substrate affinity for the key enzymes in these pathways.

The Kynurenine (B1673888) Pathway: This is the principal route for tryptophan degradation, accounting for over 95% of its metabolism. nih.gov The initial and rate-limiting step is catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). nih.gov These enzymes catalyze the oxidative cleavage of the indole ring to form N-formylkynurenine, which is then converted to kynurenine. nih.gov The N-substitution in this compound would likely prevent it from being a substrate for IDO and TDO, thus blocking its entry into this major catabolic pathway.

The Serotonin Pathway: This pathway accounts for a small fraction of tryptophan metabolism and leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin. nih.gov The rate-limiting step is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH). frontiersin.org It is plausible that the N-alkyl substituent could sterically hinder the binding of this compound to the active site of TPH, thereby inhibiting or preventing its conversion down this pathway.

The Indole Pathway (Microbial): As discussed in section 5.2, gut microbes metabolize tryptophan into a variety of indole derivatives. nih.govnih.gov While this compound itself may be a poor substrate for these enzymes, any cleavage of the N-alkyl bond would release free tryptophan, which would then be readily metabolized by the gut microbiota through this pathway.

Table 3: Comparison of Metabolic Pathways

| Metabolic Pathway | Endogenous L-Tryptophan | Predicted for this compound |

|---|---|---|

| Major Route | Kynurenine Pathway | Xenobiotic metabolism (e.g., Hydroxylation, N-dealkylation) |

| Key Enzymes | IDO, TDO, TPH | Cytochrome P450, UGTs, SULTs |

| Primary Metabolites | Kynurenine, Serotonin, Indole | Hydroxylated derivatives, Glucuronide/Sulfate conjugates, L-Tryptophan (via dealkylation) |

| Microbial Role | Major pathway producing indole, IPA, IAA | Potential for N-dealkylation and subsequent metabolism of the tryptophan moiety |

Kinetic Analysis of this compound Metabolism Remains Uncharted Territory

Initial research reveals a significant gap in the scientific literature regarding the kinetic analysis of metabolic enzymes involved in the transformation of this compound. Despite extensive searches for in vitro and mechanistic studies, no specific data on the kinetic parameters, such as Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the enzymes metabolizing this compound are currently available in the public domain.

In a typical kinetic analysis of a novel compound, researchers would utilize in vitro systems, such as human liver microsomes or recombinant enzymes, to identify the primary cytochrome P450 (CYP) isoforms responsible for its metabolism. Subsequent experiments would then involve incubating varying concentrations of this compound with these specific enzymes to determine the kinetic parameters.

This analysis would provide quantitative measures of the enzyme's affinity for the substrate (Km) and its maximum catalytic efficiency (Vmax). Such data is fundamental to constructing a comprehensive metabolic profile and is a critical component of preclinical drug development.

The absence of such studies for this compound means that key questions regarding its metabolism remain unanswered. For instance, it is unknown which CYP enzymes are primarily responsible for its breakdown, how efficiently they perform this transformation, and whether genetic polymorphisms in these enzymes could lead to significant inter-individual variability in its clearance.

Further research, including dedicated in vitro metabolism studies, is necessary to elucidate the kinetic parameters of the enzymes that metabolize this compound. This foundational knowledge would be invaluable for any future investigations into the compound's pharmacological and toxicological properties. Until such studies are conducted, the kinetic analysis of this compound's metabolic enzyme activities remains a critical but unaddressed area of research.

Structure Activity Relationship Sar Studies and Design of N 2 Phenylpropyl Tryptophan Analogues

Systematic Modification of the Phenylpropyl Moiety

The N-(2-phenylpropyl) group is a crucial component of the molecule, and its structural characteristics significantly influence the compound's interaction with its biological target. Studies have systematically explored variations in the alkyl chain, substitutions on the phenyl ring, and bioisosteric replacements to map the SAR of this moiety.

Evaluation of Alkyl Chain Length Variations

The length of the alkyl chain connecting the phenyl group to the tryptophan nitrogen has been shown to be a critical determinant of activity. Analogues with varying chain lengths, such as N-(phenylethyl)tryptophan and N-(3-phenylpropyl)tryptophan, have been synthesized and evaluated to determine the optimal distance between the aromatic ring and the tryptophan scaffold. Research has indicated that the two-carbon linker of the 2-phenylpropyl group is often optimal for potent activity, suggesting a specific spatial requirement within the binding pocket of the target protein. Deviations from this optimal length, either by shortening or lengthening the chain, have generally resulted in a decrease in biological activity. wikipedia.orgnih.gov

| Compound | Alkyl Chain Length | Relative Activity |

| N-(phenylethyl)tryptophan | 2 carbons | Moderate |

| N-(2-phenylpropyl)tryptophan | 3 carbons (branched) | High |

| N-(3-phenylpropyl)tryptophan | 3 carbons (linear) | Variable, often lower than branched isomer |

| N-(4-phenylbutyl)tryptophan | 4 carbons | Low |

Introduction of Substituents on the Phenyl Ring (e.g., halogens, alkyl groups)

The electronic and steric properties of the phenyl ring can be modulated by the introduction of various substituents, which in turn affects the binding affinity and selectivity of the analogues. The substitution pattern on the phenyl ring has been a key area of investigation in the SAR studies of this compound derivatives.

The introduction of halogen atoms, such as fluorine, chlorine, or bromine, at different positions on the phenyl ring has been shown to have a significant impact on activity. For instance, para-substitution with a halogen can enhance potency, possibly by increasing lipophilicity and promoting favorable interactions within the binding site. wikipedia.org Similarly, the addition of small alkyl groups, like a methyl group, can also influence activity, with the position of the substituent being a critical factor. These findings suggest that the electronic nature and the size of the substituent play a crucial role in the interaction with the biological target. nih.govsemanticscholar.org

| Compound | Phenyl Ring Substitution | Effect on Activity |

| N-(2-(4-chlorophenyl)propyl)tryptophan | 4-Chloro | Increased potency |

| N-(2-(4-methylphenyl)propyl)tryptophan | 4-Methyl | Moderate increase in potency |

| N-(2-(2-fluorophenyl)propyl)tryptophan | 2-Fluoro | Decreased potency |

| N-(2-(3,4-dichlorophenyl)propyl)tryptophan | 3,4-Dichloro | Variable, often reduced potency |

Exploration of Bioisosteric Replacements for the Phenyl Group

To improve pharmacokinetic properties and explore alternative binding interactions, researchers have investigated the replacement of the phenyl group with various bioisosteres. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. mdpi.comdrughunter.com

Common bioisosteric replacements for a phenyl ring include other aromatic systems like pyridyl or thiophene (B33073) rings, as well as non-aromatic, conformationally restricted cyclic structures. mdpi.comdrughunter.comuniurb.it For example, replacing the phenyl group with a pyridyl ring can introduce a nitrogen atom, altering the hydrogen bonding capacity and electronic distribution of the molecule. The position of the nitrogen within the pyridyl ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) can lead to distinct differences in biological activity, highlighting the sensitivity of the binding site to such changes.

| Bioisosteric Replacement | Rationale | Observed Impact on Activity |

| Pyridyl | Introduces a nitrogen atom, alters H-bonding potential and electronics. | Activity is often retained, with the position of the nitrogen being critical for potency. |

| Thienyl | A five-membered aromatic ring with different electronic properties. | Can lead to compounds with comparable or slightly reduced activity. |

| Cyclohexyl | A non-aromatic, lipophilic replacement. | Generally results in a significant loss of activity, indicating the importance of the aromatic nature of the ring. |

Modifications of the Tryptophan Core Structure

The tryptophan scaffold itself offers multiple points for modification, including the indole (B1671886) ring and the chiral center at the α-carbon. These modifications can profoundly affect the compound's activity and stereospecificity.

Indole Ring Substitutions and Their Impact on Activity

The indole ring of tryptophan is a key pharmacophoric element, and its modification can significantly alter the biological profile of the analogues. The most reactive position for electrophilic substitution on the indole ring is typically the C3 position, but modern synthetic methods allow for substitutions at various other positions. wikipedia.orgresearchgate.net

Studies on halogenated tryptophan derivatives have shown that the position of halogenation on the indole ring is critical for activity. For example, halogenation at the 5- or 6-position of the indole ring can lead to analogues with altered electronic properties and potentially enhanced binding affinity. nih.govnih.gov Furthermore, methylation of the indole nitrogen (N1 position) can influence the hydrogen-bonding capability of the indole ring and has been shown to modulate activity in various tryptophan-containing compounds. researchgate.net

| Indole Ring Modification | Position | Effect on Activity |

| Bromination | 5-position | Can increase potency |

| Fluorination | 6-position | May lead to enhanced selectivity |

| Methylation | N1-position | Often reduces activity, suggesting the N-H group is important for binding. |

| Hydroxylation | 5-position | Can alter metabolism and activity profile. encyclopedia.pub |

Chirality at the α-Carbon and its Stereospecific Effects

The α-carbon of the tryptophan core is a chiral center, leading to the existence of L- and D-enantiomers. The stereochemistry at this position is often crucial for biological activity, as biological targets are themselves chiral and can exhibit stereospecific recognition. nih.govub.edu

In many biological systems, the L-enantiomer of amino acids is the naturally recognized form. However, for synthetic analogues, the D-enantiomer can sometimes exhibit higher potency or a different pharmacological profile. Studies on tryptophan derivatives have demonstrated that the biological effects can be highly stereospecific. For instance, the L- and D-enantiomers of tryptophan itself can have different effects on physiological processes. nih.gov Therefore, the synthesis and evaluation of individual enantiomers of this compound are essential to fully characterize their SAR and identify the more active stereoisomer. The relative orientation of the carboxyl, amino, and indole side chain groups, as dictated by the chirality at the α-carbon, plays a pivotal role in the precise positioning of the molecule within the binding site.

| Stereoisomer | Configuration at α-carbon | General Observation on Activity |

| L-N-(2-phenylpropyl)tryptophan | S-configuration | Often the more active enantiomer, consistent with the natural configuration of tryptophan. |

| D-N-(2-phenylpropyl)tryptophan | R-configuration | May exhibit lower activity, no activity, or a different activity profile compared to the L-enantiomer. ontosight.ai |

Computational Chemistry and Molecular Modeling for SAR Prediction

Computational methods have become indispensable in modern drug discovery, allowing for the rapid assessment and prediction of a molecule's activity and properties. nih.gov These techniques significantly reduce the time and cost associated with the synthesis and testing of new compounds by prioritizing candidates with the highest likelihood of success. nih.gov For tryptophan analogues, computational modeling helps to elucidate complex interactions at the molecular level. atu.edu

Drug design strategies are broadly categorized into ligand-based and structure-based approaches. researchgate.netfrontiersin.org Both have been pivotal in the development of novel compounds, including analogues of tryptophan.

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target, such as a protein or enzyme, which is typically determined through experimental techniques like X-ray crystallography or NMR spectroscopy. nih.govdrugdiscoverynews.com Using computational tools, researchers can perform molecular docking, where potential drug candidates are fitted into the target's binding site to predict their binding affinity and orientation. gardp.orgmdpi.com This process allows for the rational design of molecules with optimized stereochemical and electrostatic complementarity to the target, enhancing their efficacy. mdpi.com An example of this approach is seen in the development of tryptophan-based inhibitors of butyrylcholinesterase (BChE), where the crystal structure of an inhibitor in complex with BChE revealed the molecular basis for its high potency, guiding further optimization. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. nih.gov This method utilizes the knowledge of a set of molecules (ligands) that are known to interact with the target. mdpi.com Techniques like pharmacophore modeling identify the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. researchgate.netresearchgate.net Another LBDD approach is the "deconstruction-reconstruction" method, where known active ligands are broken down into molecular fragments. nih.gov These fragments can then be reassembled into novel scaffolds. This strategy was used to develop modulators for the AMPA receptor, where a fragment, N-(2-phenylpropyl)methanesulfonamide, was identified as a key piece for binding within a specific pocket of the receptor. nih.gov

| Design Approach | Basis | Key Techniques | Application Example |

| Structure-Based Drug Design (SBDD) | Known 3D structure of the biological target. gardp.org | Molecular Docking, Virtual Screening. mdpi.com | Designing tryptophan-based butyrylcholinesterase inhibitors using the enzyme's crystal structure. nih.gov |

| Ligand-Based Drug Design (LBDD) | Knowledge of molecules that bind to the target. nih.gov | Pharmacophore Modeling, QSAR. mdpi.com | Using fragments of known ligands to design new AMPA receptor modulators. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. mdpi.comresearchgate.net A QSAR model is a statistical equation that relates numerical descriptors of a molecule's structure (e.g., physicochemical properties like hydrophobicity, electronic properties, and steric parameters) to its activity. nih.gov The predictive power of a QSAR model is assessed using statistical metrics such as the coefficient of determination (r²) and the cross-validated r² (q²). nih.gov

In the study of tryptophan analogues, QSAR analyses have been performed to understand the basis of their antigelling activity. nih.gov One study revealed that tryptophan and phenylalanine analogues should be treated as separate classes, likely due to the different shapes of the indole and phenyl rings. nih.gov For the tryptophan analogues, the analysis indicated that the dipole-dipole interaction and the steric shape were the most critical factors for activity, with no significant contribution from hydrophobic interactions. nih.gov This suggests that for analogues of this compound, optimizing the electronic properties and ensuring a tight steric fit within the binding site would be crucial for enhancing biological activity.

| Compound Class | Dominant Descriptors for Activity | Key Findings |

| Phenylalanine Analogues | Hydrophobicity (π constants), Dipole Moment, Steric Volume. | Hydrophobic interactions are dominant. |

| Tryptophan Analogues | Dipole Moment (squared), Steric Overlap Volume. | Dipole-dipole interactions and steric fit are crucial; hydrophobic interactions are not significant. nih.gov |

Design and Synthesis of Advanced this compound Analogues

The insights gained from SAR and computational studies guide the design and synthesis of advanced analogues with improved properties. The goal of synthesizing new tryptophan analogues is often to enhance binding affinity, improve selectivity for a specific target, increase metabolic stability, or improve membrane permeability. aralezbio.com

The synthesis of tryptophan derivatives can be approached through various chemical routes. Based on the desired modifications, different synthetic strategies are employed:

Modular Synthesis: This approach allows for the creation of a library of compounds by systematically altering different parts of the molecule. For example, keeping the core N-alkyl group constant while exploring various substitutions on the terminal amino-acid moiety. wehi.edu.au

Strecker Amino Acid Synthesis: A facile route for preparing indole-substituted (S)-tryptophans involves a chiral auxiliary-facilitated Strecker synthesis, which is robust for creating various optically pure tryptophan analogues. rsc.org

Enzymatic Synthesis: Engineered enzymes, such as variants of tryptophan synthase β-subunit (TrpB), can be used to synthesize tryptophan analogues in aqueous solutions from indole and serine substrates. google.com

Multi-component Reactions: Novel brassinin (B1667508) analogues derived from L-tryptophan have been synthesized using a tandem dithiocarbamate (B8719985) formation–Michael addition reaction. mdpi.comresearchgate.net

Based on SAR findings, the design of advanced this compound analogues might focus on several key areas. For instance, since the carboxylic acid moiety is often crucial for binding, as its removal or masking can lead to a complete loss of activity, it is typically retained. wehi.edu.au Conversely, modifications to the indole ring or the N-alkylphenyl group could be explored to optimize steric and electronic properties, as suggested by QSAR models. nih.gov The synthesis of derivatives containing moieties like azepine or acylhydrazone has also been explored to generate novel compounds with diverse biological activities. mdpi.comnih.gov

Advanced Research Applications and Potential of N 2 Phenylpropyl Tryptophan

Utilization as a Molecular Probe for Biological Systems

The intrinsic fluorescence of the tryptophan indole (B1671886) ring makes it a natural probe for studying biological systems. The addition of the N-(2-phenylpropyl) group can modulate these fluorescent properties, offering enhanced sensitivity and specificity in various applications.

Investigations into Protein Conformation and Dynamics

The fluorescence of tryptophan is highly sensitive to its local microenvironment. nih.govgbiosciences.com Changes in protein conformation, such as those occurring during folding, unfolding, or binding events, can alter the polarity around a tryptophan residue, leading to shifts in its fluorescence emission spectrum and intensity. nih.gov By incorporating N-(2-phenylpropyl)tryptophan into a protein, researchers can introduce a probe at a specific site. The bulky and hydrophobic phenylpropyl group is likely to position the indole moiety in a defined environment, potentially providing a more distinct and measurable signal in response to conformational changes compared to native tryptophan. mdpi.com The analysis of these fluorescence changes provides valuable data on protein dynamics and stability. nih.gov

Studying Protein-Ligand Interactions using Fluorescence Quenching

Fluorescence quenching is a powerful technique to study the binding of ligands to proteins. nih.gov When a ligand binds near a fluorescent amino acid like tryptophan, it can "quench" or decrease the fluorescence intensity. nih.govresearchgate.net This phenomenon can be used to determine binding affinities and to characterize the binding site. nih.govrsc.org this compound can serve as a sensitive probe in such studies. The interaction of a potential ligand with a protein containing this modified amino acid can lead to quenching of the indole fluorescence, providing quantitative information about the binding event. nih.govresearchgate.net The phenylpropyl group may also participate in or influence the binding of certain ligands, offering a unique tool to probe specific types of interactions. rsc.org

Illustrative Data on Fluorescence Quenching

The following table illustrates how fluorescence quenching data for a hypothetical protein containing this compound could be presented to determine binding affinity.

| Ligand Concentration (µM) | Fluorescence Intensity (Arbitrary Units) | % Quenching |

| 0 | 100 | 0 |

| 10 | 85 | 15 |

| 20 | 72 | 28 |

| 50 | 55 | 45 |

| 100 | 40 | 60 |

| 200 | 28 | 72 |

Incorporation into Peptides and Proteins

The ability to incorporate modified amino acids like this compound into peptides and proteins opens up new avenues for protein engineering and drug discovery. abyntek.com

Engineering of Noncanonical Amino Acids into Protein Structures

The introduction of noncanonical amino acids (ncAAs) into proteins allows for the creation of novel protein structures with tailored functions. caltech.educaltech.edu Techniques have been developed to genetically encode ncAAs, enabling their site-specific incorporation into a protein's primary sequence. nih.gov The incorporation of this compound could be used to introduce a bulky, hydrophobic, and fluorescent group at a desired location within a protein. nih.gov This can be used to stabilize specific protein folds, create new binding pockets, or introduce a unique spectroscopic handle for biophysical studies. mdpi.comnih.gov The synthesis of such modified proteins can be achieved through both chemical peptide synthesis and evolving biological systems. caltech.edunih.gov

Development of Modified Peptides with Enhanced Properties

Peptides are increasingly being developed as therapeutic agents. mdpi.comnih.gov However, their use can be limited by poor stability and cell permeability. The modification of peptides with N-alkylated amino acids can address these limitations. rsc.org Incorporating this compound into a peptide sequence can enhance its proteolytic stability by sterically hindering the approach of proteases. nih.gov The hydrophobic phenylpropyl group may also improve the peptide's ability to cross cell membranes. mdpi.comnih.gov Furthermore, the unique structural constraints imposed by this modified amino acid could lead to peptides with higher binding affinities and specificities for their targets. mdpi.comchemrxiv.org

Potential Enhancements of a Modified Peptide

This table outlines the potential improvements in a therapeutic peptide upon incorporation of this compound.

| Property | Standard Peptide | Modified Peptide with this compound |

| Proteolytic Stability | Low | High |

| Cell Permeability | Low | Moderate to High |

| Target Binding Affinity | Moderate | High |

| Conformational Flexibility | High | Reduced and Defined |

Preclinical Research Tool in Disease Models (Mechanistic Focus)

The unique properties of this compound make it a valuable tool in preclinical research for investigating the mechanisms of diseases at a molecular level. For instance, in neurodegenerative diseases characterized by protein aggregation, peptides containing this modified amino acid could be designed to act as probes to monitor the aggregation process. nih.gov The changes in the fluorescence of this compound could signal the formation of protein aggregates.

In the context of diseases involving specific protein-protein or protein-ligand interactions, proteins or peptides containing this compound can be used to study these interactions in cellular or animal models. nih.govplos.org For example, a modified peptide could be designed to bind to a specific enzyme implicated in a disease. By monitoring the fluorescence of the this compound residue, researchers could gain insights into the binding kinetics and the mechanism of action of potential therapeutic inhibitors in a more complex biological environment. nih.gov

Exploration of Molecular Mechanisms in Cellular Models of Inflammation

While no studies on this compound were found, research on other tryptophan derivatives demonstrates their significance in modulating inflammatory responses. Tryptophan metabolites can influence inflammation through various mechanisms, including the activation of the aryl hydrocarbon receptor (AhR), which plays a role in immune function. parenchymabio.comimrpress.com

In cellular models, derivatives of tryptophan are investigated for their effects on key inflammatory pathways. For instance, studies have shown that certain tryptophan derivatives can suppress the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in macrophage cell lines stimulated by lipopolysaccharide (LPS). nih.gov The mechanism often involves the inhibition of signaling pathways such as the MAPK/NF-κB pathway. nih.gov Research on various synthetic tryptophan derivatives has highlighted their potential to mitigate inflammatory responses, suggesting that novel derivatives are promising candidates for anti-inflammatory research. nih.govmdpi.com

A hypothetical research plan for this compound in this area would involve:

Cytokine Profiling: Measuring the levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in immune cells (like macrophages or T-cells) treated with the compound.

Signaling Pathway Analysis: Using techniques like Western blotting or reporter assays to determine if the compound affects key inflammatory signaling pathways such as NF-κB or MAPK.

Receptor Binding Assays: Investigating if the compound binds to and activates receptors known to modulate inflammation, such as the aryl hydrocarbon receptor (AhR). imrpress.com

Table 1: General Effects of Tryptophan Derivatives in Cellular Inflammation Models

| Derivative Class | Cellular Model | Observed Effect | Potential Mechanism of Action |

| N-Acyl Tryptophans | Macrophages | Reduction of pro-inflammatory cytokines (TNF-α, IL-6). nih.gov | Inhibition of MAPK/NF-κB signaling. nih.gov |

| Indole Derivatives | Intestinal Epithelial Cells | Modulation of immune homeostasis. imrpress.com | Aryl hydrocarbon receptor (AhR) activation. imrpress.com |

| Synthetic Tryptophan Analogs | Various | Anti-inflammatory activity. nih.govresearchgate.net | Varied, including enzyme inhibition. |

Studies in Ex Vivo Organ Systems

There is no available research detailing the use of this compound in ex vivo organ systems. However, this methodology is a crucial step in translational research for evaluating a compound's effect in a more complex biological environment than cell culture. For tryptophan derivatives, ex vivo models could include perfused organs or tissue slices to study inflammatory responses.

For example, a study using ex vivo tissue samples developed a method using 6-fluorotryptophan and 19F nuclear magnetic resonance to monitor tryptophan metabolism, demonstrating a technique that could be applied to new derivatives. nih.gov Such an approach could be used to see how a compound like this compound is metabolized by liver or intestinal tissue and whether its metabolites have biological activity. nih.gov In renal transplant research, the bioavailability of tryptophan and its metabolite kynurenine (B1673888) was assessed in patients, showing that inflammation affects their levels and availability to tissues. nih.gov

A potential ex vivo study of this compound might involve:

Organ Bath Studies: Using isolated tissues, such as sections of the aorta or intestine, to measure the compound's effect on tissue contraction or relaxation in response to inflammatory stimuli.

Perfused Organ Systems: Utilizing a perfused liver or kidney model to study the metabolism of the compound and its influence on organ-specific inflammatory markers.

Tissue Slice Cultures: Culturing slices of organs like the lung or spleen to assess the local production of inflammatory mediators after treatment with the compound.

Potential in Biomanufacturing of Novel Bioactive Compounds

The biomanufacturing of tryptophan derivatives is a rapidly advancing field, utilizing engineered microorganisms to produce valuable compounds. frontiersin.orgnih.gov While there is no specific information on the microbial production of this compound, the existing strategies for other derivatives provide a clear blueprint for how this could be achieved.

Microbial Production of this compound Derivatives

Microbial hosts like Escherichia coli and Corynebacterium glutamicum are commonly engineered for the production of aromatic amino acids and their derivatives. frontiersin.orgnih.govscienceopen.com The biosynthesis of tryptophan derivatives in these organisms typically starts from precursors in the central carbon metabolism, such as phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P). mdpi.com

The production of a novel derivative like this compound would likely require a biocatalytic approach where a precursor molecule is supplied to an engineered microbe. This could involve two main strategies:

De Novo Biosynthesis: Engineering a microbe to produce L-tryptophan and then introducing a novel enzyme (e.g., an N-alkyltransferase) that could attach the 2-phenylpropyl group.

Bioconversion: Supplying L-tryptophan and a 2-phenylpropyl donor molecule to a whole-cell biocatalyst expressing an enzyme capable of catalyzing the N-alkylation reaction.

Patents describe enzymatic routes for producing various tryptamine (B22526) derivatives by combining the action of two or more enzymes in a coupled process, which could be adapted for novel compounds. google.com

Table 2: Potential Microbial Hosts and Strategies for Derivative Production

| Microbial Host | Key Advantages | Relevant Engineering Strategy |

| Escherichia coli | Well-understood genetics, fast growth, numerous genetic tools. mdpi.comnih.gov | Overexpression of rate-limiting enzymes in the tryptophan pathway, blocking competing pathways. mdpi.comnih.gov |

| Corynebacterium glutamicum | Generally recognized as safe (GRAS), high tolerance to aromatic compounds. frontiersin.org | Engineering for halogenated tryptophan production, precursor supply optimization. frontiersin.org |

| Saccharomyces cerevisiae | Eukaryotic host, capable of post-translational modifications, GRAS status. nih.gov | Modular engineering of metabolic pathways, compartmentalization of pathways. nih.gov |

Metabolic Engineering Strategies for Enhanced Biosynthesis

To achieve high-yield production of a target tryptophan derivative, several metabolic engineering strategies are employed. These aim to increase the flux of carbon towards the final product while minimizing the formation of byproducts. mdpi.comnih.gov

Key strategies that could be applied for producing this compound derivatives include:

Increasing Precursor Supply: Overexpressing key enzymes in the shikimate pathway (e.g., transketolase, DAHP synthase) to boost the availability of chorismate, the common precursor for aromatic amino acids. scienceopen.commdpi.com

Eliminating Feedback Inhibition: Using mutated versions of key enzymes (e.g., AroG, TrpE) that are resistant to feedback inhibition by tryptophan and other aromatic amino acids. nih.govresearchgate.net

Blocking Competing Pathways: Deleting genes for enzymes that divert precursors away from the tryptophan biosynthesis pathway, such as those leading to phenylalanine and tyrosine production. mdpi.com

Enhancing Product Efflux: Overexpressing transporter proteins that export the final product out of the cell to prevent intracellular accumulation and feedback inhibition. nih.gov

These combined strategies have successfully led to high-titer production of L-tryptophan and could be adapted for the industrial biomanufacturing of novel derivatives. researchgate.netfrontiersin.org

Concluding Perspectives and Future Research Directions on N 2 Phenylpropyl Tryptophan

Integration of Multi-Omics Data in Understanding N-(2-phenylpropyl)tryptophan's Biological Footprint

The comprehensive biological impact of this compound remains largely uncharacterized. A significant future direction lies in the application of multi-omics technologies to delineate its complete biological footprint. nih.gov This approach, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, can provide an unparalleled, system-level understanding of the compound's interactions within a biological system. publichealthtoxicology.com Omic technologies generate extensive data that can be used to study everything from signal transduction and gene regulation to metabolism. nih.gov

The concept of a "footprint" in this context refers to a distinct signature defined by the effects of a molecule. nih.gov By analyzing these footprints across different omic layers, researchers can move beyond a single mechanism of action to understand the broader network of pathways affected by this compound.

Future research should focus on:

Transcriptomics: To identify which genes are up- or down-regulated in response to the compound, offering clues about the cellular pathways being modulated.

Proteomics: To quantify changes in protein expression and post-translational modifications, revealing the compound's direct and indirect protein targets.

Metabolomics: To track the metabolic fate of this compound and its downstream effects on endogenous metabolite profiles. This is particularly relevant given that tryptophan itself is a precursor to numerous bioactive molecules, and its metabolism is closely linked with the gut microbiome and various health conditions. metabolon.commetwarebio.com

Integrating these datasets will be crucial for building predictive models of the compound's activity and for identifying potential biomarkers of its effects. publichealthtoxicology.com While the interpretation of such complex data remains a challenge, this approach is essential for bridging the gap between molecular structure and holistic biological function. publichealthtoxicology.com

Development of Advanced In Vitro and Organoid Models for Mechanistic Studies

To dissect the specific mechanisms of action of this compound, future research must move beyond traditional two-dimensional (2D) cell cultures, which often fail to replicate the complex architecture and physiology of human tissues. mdpi.com The development and application of advanced in vitro models, such as organoids and organ-on-a-chip (OOC) systems, represent a critical next step. mdpi.comnih.gov

Organoids, which are three-dimensional (3D) structures derived from stem cells, can self-organize to mimic the cellular diversity and architecture of native organs. frontiersin.orgmdpi.com This makes them superior models for studying human development and disease. frontiersin.org For instance:

Intestinal and Liver Organoids: Given that orally administered compounds interact with the gut and are metabolized by the liver, intestinal and liver organoid models could be invaluable. mdpi.comstemcell.com Co-culture systems or multi-organ-on-a-chip platforms integrating gut and liver components could be used to study the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a human-relevant context. mdpi.com

Brain Organoids: Since tryptophan is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin, this compound may possess neurological activity. ebi.ac.uk Brain organoids, which can recapitulate key features of human neurogenesis, offer a unique platform to investigate the compound's potential effects on neural cell proliferation, differentiation, and function. frontiersin.orgnih.gov